methyl N-cyano-4-methylpiperidine-1-carbimidothioate
Overview
Description
Scientific Research Applications
Anticancer Activity and Metabolism
4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown promise as an anticancer agent due to its excellent in vivo and in vitro activity with low toxicity. A study by Xiaomei Jiang et al. (2007) focused on understanding the metabolism of TM208 in rat bile, identifying nine metabolites through high-performance liquid chromatography/tandem mass spectrometry, demonstrating the compound's extensive metabolic processing in biological systems. This research contributes to the understanding of TM208's pharmacokinetics, an essential factor in drug development (Jiang et al., 2007).
Molecular Electronics
The design and synthesis of methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate and methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyanocarbamimidothioate have been investigated for their potential as organic molecular electronic materials. The study by Yin‐Xiang Lu (2011) explores their crystal structures, revealing the formation of one-dimensional zigzag molecular chains and three-dimensional networks stabilized by various hydrogen bonds. This work highlights the potential applications of these compounds in molecular electronics, offering insights into their structural properties and interactions (Lu, 2011).
Synthetic Chemistry and Molecular Structure
Research by D. Hlasta et al. (1992) on the serendipitous formation of methyl N'-cyano-N-[5-methylthio-1,2,4-triazol-3-ylidene]carbamimidothioate demonstrates the compound's interesting reactivity and potential for further chemical transformations. This study provides insights into the synthetic routes and reactions of similar compounds, which are crucial for developing new chemical entities with potential applications in various fields (Hlasta et al., 1992).
Properties
IUPAC Name |
methyl N-cyano-4-methylpiperidine-1-carboximidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-3-5-12(6-4-8)9(13-2)11-7-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJRIZCPGFKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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